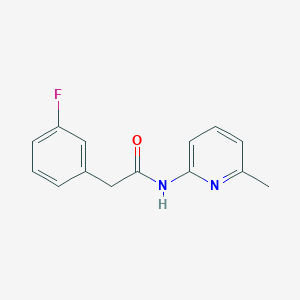
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the arachidonic acid pathway.
作用机制
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor works by inhibiting the activity of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, which is responsible for the activation of 5-lipoxygenase (5-LO). 5-LO is an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting the activity of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the recruitment of inflammatory cells, such as neutrophils and eosinophils, to the site of inflammation. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of many inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor is its specificity for 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide, which makes it a valuable tool for studying the role of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide in various disease states. However, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has some limitations in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has limited solubility in water, which can make it challenging to work with in certain experimental setups.
未来方向
There are several future directions for 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor research. One area of interest is the development of more potent and selective 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitors. Another area of interest is the investigation of 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor in combination with other anti-inflammatory drugs, such as corticosteroids, to determine if they have synergistic effects. Additionally, 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor could be investigated for its potential therapeutic applications in other disease states, such as neuroinflammation and cardiovascular disease.
合成方法
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor is synthesized through a multistep process. The first step involves the preparation of 3-fluorophenylacetic acid, which is then converted to 3-fluorophenylacetyl chloride. The second step involves the reaction of 6-methylpyridin-2-amine with 3-fluorophenylacetyl chloride to produce 2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide. The final product is purified through recrystallization.
科学研究应用
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as asthma, rheumatoid arthritis, and atherosclerosis. It has also been investigated for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-4-2-7-13(16-10)17-14(18)9-11-5-3-6-12(15)8-11/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHVDFDHTJKHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-(6-methylpyridin-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

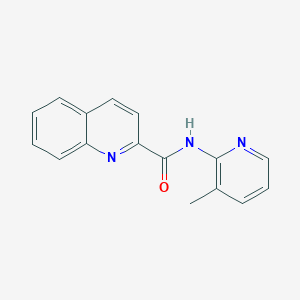
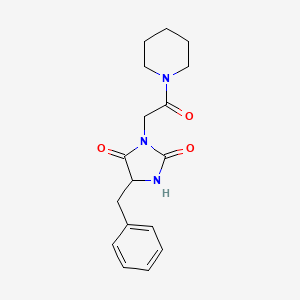
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)
![N-(2-chlorophenyl)-2-[(5-ethylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide](/img/structure/B7465406.png)
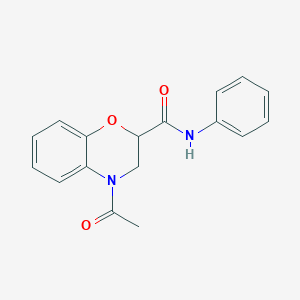
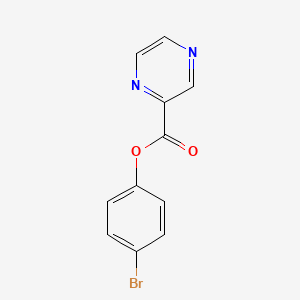
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B7465432.png)
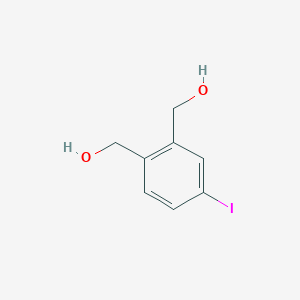

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

